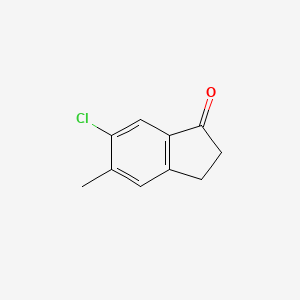

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one

説明

特性

IUPAC Name |

6-chloro-5-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWOKGOZBZOPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582458 | |

| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919078-00-5 | |

| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Common Synthetic Pathways:

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| 1. Starting material preparation | Use of 5-methylindanone or 5-methylindan as precursor | Commercially available or synthesized via Friedel-Crafts acylation |

| 2. Chlorination | Electrophilic aromatic substitution to introduce chlorine at position 6 | Chlorinating agents such as N-chlorosuccinimide (NCS), chlorine gas (Cl2), or sulfuryl chloride (SO2Cl2) under controlled temperature |

| 3. Reduction/Oxidation | Adjust oxidation state to obtain 2,3-dihydro-1H-inden-1-one structure | Use of reducing agents like zinc/acetic acid or oxidizing agents depending on intermediate |

| 4. Purification | Crystallization or chromatography to isolate pure compound | Solvent systems such as ethyl acetate/hexane |

This general scheme is adapted to maintain regioselectivity and avoid over-chlorination or side reactions.

Detailed Preparation Methodologies

Chlorination of 5-Methyl-2,3-dihydro-1H-inden-1-one

- Reagents: N-Chlorosuccinimide (NCS) is frequently used for selective chlorination due to its mild and controllable reactivity.

- Procedure: The 5-methyl-2,3-dihydro-1H-inden-1-one is dissolved in an inert solvent such as chloroform or dichloromethane. NCS is added slowly at low temperature (0–5°C) to favor substitution at the 6-position.

- Outcome: The reaction yields this compound with minimal di- or poly-chlorination.

Alternative Chlorination Using Chlorine Gas or Sulfuryl Chloride

- Reagents: Chlorine gas or sulfuryl chloride can be used for chlorination, often under UV light or elevated temperature to initiate radical substitution.

- Conditions: Controlled addition of chlorine gas into a solution of 5-methylindanone at low temperature with stirring.

- Notes: This method requires careful control to prevent over-chlorination and side reactions.

Starting from 5-Methylindanone

- The methyl group at position 5 can be introduced beforehand by:

- Friedel-Crafts alkylation of indanone with methyl halides.

- Using commercially available 5-methylindanone as the substrate.

Industrial and Laboratory Scale Considerations

- Scale-up: Chlorination reactions are scaled up using continuous flow reactors to improve safety and control over reaction parameters.

- Purification: Crystallization and chromatographic techniques are employed to isolate the target compound in high purity.

- Yield Optimization: Reaction conditions such as temperature, solvent, and reagent stoichiometry are optimized for maximum yield and selectivity.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| NCS Chlorination | 5-Methyl-2,3-dihydro-1H-inden-1-one | N-Chlorosuccinimide | 0–5°C, inert solvent | High regioselectivity, mild conditions | Requires careful temperature control |

| Chlorine Gas Chlorination | 5-Methylindanone | Cl2 gas | Low temperature, UV light or catalyst | Effective chlorination | Risk of over-chlorination, hazardous reagent |

| Sulfuryl Chloride Chlorination | 5-Methylindanone | SO2Cl2 | Controlled temperature, inert atmosphere | Alternative chlorinating agent | Potential side reactions |

Research Findings and Analytical Data

- Spectroscopic Confirmation: The product is typically confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.

- NMR Features: The presence of a methyl group at position 5 shows characteristic singlet peaks around 2.1 ppm, while the chloro-substituted aromatic protons appear downfield due to electron-withdrawing chlorine.

- IR Spectra: The ketone carbonyl stretch appears near 1700 cm⁻¹, confirming the indenone structure.

- Mass Spectrometry: Molecular ion peak corresponds to the molecular weight of this compound.

Notes on Related Compounds and Analogues

- Preparation methods for closely related compounds such as 5,6-dichloro-2,3-dihydro-1H-inden-1-one involve similar chlorination strategies but require more stringent control to achieve di-substitution without overreaction.

- The methyl substituent influences regioselectivity and reactivity during chlorination, often directing substitution to the 6-position.

- Reduction and oxidation steps are adapted depending on the starting material and desired oxidation state of the indenone ring.

化学反応の分析

Types of Reactions

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of this compound-2-carboxylic acid.

Reduction: Formation of 6-chloro-5-methyl-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of 6-substituted-5-methyl-2,3-dihydro-1H-inden-1-one derivatives.

科学的研究の応用

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials, with specific electronic or optical properties.

Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

Industrial Applications: The compound’s derivatives are explored for use in various industrial processes, such as the synthesis of specialty chemicals and agrochemicals.

作用機序

The mechanism of action of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

The compound’s structural features, such as the presence of a chlorine atom and a ketone group, contribute to its binding affinity and specificity for target molecules. Understanding these interactions at the molecular level is crucial for optimizing the compound’s efficacy and safety in therapeutic applications.

類似化合物との比較

Structural Comparison with Analogous Compounds

Chloro and Methyl Substituted Derivatives

- 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one (CAS 938-35-2): A positional isomer of the target compound, with the methyl group at position 4 instead of 5.

- 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one : Substitution with methoxy at position 6 and chloro at position 5 enhances polarity, affecting solubility and interaction with biological targets. This derivative has been used in synthesizing EGFR tyrosine kinase inhibitors for cancer therapy .

Hydroxy and Isopropyl Substituted Derivatives

- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one : Features hydroxyl and isopropyl groups at position 3, significantly increasing hydrophilicity. This compound exhibits allelopathic activity, with IC50 values of 0.34 mM (hypocotyls) and 0.16 mM (roots) against Lepidium sativum .

Methoxy and Trifluoromethoxy Derivatives

- 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one : The trifluoromethoxy group enhances electron-withdrawing properties and metabolic stability. This derivative shows strong ROS inhibitory activity, making it relevant in oxidative stress-related therapies .

- 5-Methoxy-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one : A chalcone analog with a nitrobenzylidene moiety, utilized as an intermediate in peptidomimetic opioid receptor modulators .

Hybrid Derivatives

- (E)-2-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one: Incorporates a pyrazole ring, expanding applications to antimicrobial or anticancer research. Such hybrids leverage the indenone core for structural diversity .

Allelopathic Effects

| Compound | Hypocotyl IC50 (mM) | Root IC50 (mM) | Reference |

|---|---|---|---|

| 3-Hydroxy-5-isopropyl-3-methyl derivative | 0.34 | 0.16 | |

| Alpinolide peroxide | 0.21 | 0.17 | |

| 6-Hydroxy alpinolide | 0.26 | 0.23 |

The 3-hydroxy-5-isopropyl derivative exhibits root-specific inhibition, suggesting substituent-driven selectivity.

Anti-Inflammatory and Analgesic Properties

- Amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid: These analogs demonstrate prolonged anti-inflammatory activity (ED30 = 6.45 mg/kg) and reduced gastrointestinal toxicity compared to indomethacin, highlighting the indenone scaffold’s utility in NSAID development .

Reactive Oxygen Species (ROS) Inhibition

- 6-Hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-inden-1-one : Exhibits potent ROS suppression, attributed to the electron-deficient trifluoromethoxy group enhancing radical scavenging .

生物活性

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one (C₁₀H₉ClO) is a bicyclic compound recognized for its diverse biological activities. The presence of a chlorine atom at the 6th position and a methyl group at the 5th position enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Cell Cycle Modulation: It has been shown to induce cell cycle arrest in cancer cells, particularly in the G0/G1 and G2/M phases, suggesting potential applications in cancer therapy .

- Apoptosis Induction: Studies indicate that this compound can induce apoptosis in various cancer cell lines, enhancing its anticancer properties.

Biological Activities

Research has demonstrated that this compound exhibits notable activities against different biological targets:

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several human cancer cell lines:

- Cell Lines Tested: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- Cytotoxicity Results: The IC50 values were determined using MTT assays, indicating significant inhibition of cell viability at specific concentrations .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| HeLa | 25 | Enzyme inhibition |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise in antimicrobial activity:

- Target Organisms: Various bacteria and fungi.

- Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values indicating effective growth inhibition against specific pathogens.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Cancer Cell Lines:

- Antimicrobial Evaluation:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves halogenation (e.g., chlorination at the 6-position) and alkylation (methylation at the 5-position) steps. For example, a Friedel-Crafts alkylation using AlCl₃ as a catalyst can introduce the methyl group, followed by electrophilic chlorination with Cl₂ or SOCl₂ under controlled temperatures (40–60°C) . Reaction progress should be monitored via TLC or HPLC to ensure purity, and recrystallization from ethanol/water mixtures improves yield (70–85%) .

Q. How can the molecular structure of this compound be experimentally confirmed?

- Methodology : Use X-ray crystallography with SHELX software for refinement to resolve bond lengths and angles, particularly the fused bicyclic indenone core . Complementary techniques include:

- NMR : ¹H and ¹³C spectra to confirm substituent positions (e.g., methyl at C5, chloro at C6).

- Mass Spectrometry : High-resolution MS to verify molecular weight (C₁₀H₉ClO) and isotopic patterns .

Q. What functional groups in this compound influence its chemical reactivity?

- Key Reactivity :

- The chloro group participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides, while the methyl group introduces steric hindrance, slowing para-substitution .

- The ketone at C1 enables condensation reactions (e.g., aldol reactions) for derivatization .

Advanced Research Questions

Q. How do electronic and steric effects of substituents impact cross-coupling reactions involving this compound?

- Mechanistic Insights :

- The electron-withdrawing chloro group activates the ring for Suzuki-Miyaura coupling but deactivates it toward electrophilic substitution. Steric effects from the methyl group limit accessibility to the C4 position .

- Experimental Design : Use DFT calculations to model transition states and optimize catalysts (e.g., Pd(PPh₃)₄ for coupling at C7) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Analytical Strategies :

- Comparative SAR Studies : Synthesize analogs (e.g., replacing Cl with Br or OH) and test antimicrobial/anticancer activity. For example, 6-Bromo-5-methyl analogs show enhanced potency against S. aureus but reduced solubility .

- Data Reconciliation : Validate assays using standardized protocols (e.g., MIC for antimicrobial tests, MTT for cytotoxicity) to minimize variability .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like COX-2 or acetylcholinesterase. Focus on hydrophobic interactions with the methyl group and halogen bonding with the chloro substituent .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。